7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with distinct substituents:
- 4-position: A methoxy group (-OCH₃), contributing electron-donating properties.
- 6-position: A carboxylic acid (-COOH), enabling hydrogen bonding and salt formation.
The molecular formula is C₁₁H₁₁N₃O₃, with a molecular weight of 233.23 g/mol. Its structure makes it a candidate for medicinal chemistry applications, particularly in kinase inhibition, as seen in structurally related compounds .
Properties
IUPAC Name |
4-methoxy-7-prop-2-enylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-3-4-14-8(11(15)16)5-7-9(14)12-6-13-10(7)17-2/h3,5-6H,1,4H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPMNBYXRZDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(N2CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically begins with the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate. This reaction is followed by cyclization using sodium methoxide (MeONa) to form the desired pyrrolopyrimidine structure . The intermediate product, 7-Allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, undergoes alkaline hydrolysis to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination of the compound can lead to the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .
Scientific Research Applications
7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein involved in various cellular processes, including cell motility and survival . The compound binds to the active site of PAK4, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly influences steric and electronic properties:
Key Observations :
Substituent Variations at the 4-Position
The 4-position substituent modulates electronic effects on the pyrrolo[2,3-d]pyrimidine core:
Key Observations :
- Methoxy groups improve solubility in polar solvents compared to chloro substituents.
- Dimethylamino derivatives form hydrochloride salts, enhancing bioavailability in physiological environments .
Functional Group Variations at the 6-Position
The 6-carboxylic acid group is often modified to esters or amides:
Key Observations :
Physicochemical Properties
Biological Activity
Overview
7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of specific protein kinases involved in cancer progression.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 206.20 g/mol. Its structure features a fused pyrrole and pyrimidine ring system, which is essential for its biological activity.
The primary mechanism of action for this compound involves the inhibition of p21-activated kinase 4 (PAK4). PAK4 is crucial for various cellular processes including cell proliferation, survival, and motility. By binding to PAK4, this compound disrupts its activity, leading to decreased cancer cell proliferation and potential apoptosis in tumor cells.
Antitumor Activity
Recent studies have demonstrated the antitumor properties of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
- NCI-H1975 (lung cancer)
- A549 (lung adenocarcinoma)
- NCI-H460 (large cell lung carcinoma)
The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound against these cell lines. For instance, the IC50 values were found to be lower than 10 μM in several assays, suggesting strong antitumor activity .
Inhibition of Kinases
In addition to PAK4, studies have explored the inhibitory effects of this compound on other kinases associated with cancer signaling pathways. The compound's ability to inhibit these kinases may contribute to its overall therapeutic potential in oncology.
Study 1: PAK4 Inhibition
In a controlled laboratory setting, researchers evaluated the effect of this compound on PAK4 activity. The study revealed that at concentrations as low as 1 μM, the compound significantly reduced PAK4 phosphorylation levels in treated cells compared to control groups. This reduction correlated with decreased cellular proliferation rates.
Study 2: Cytotoxicity Assays
Another study focused on the cytotoxic effects of the compound across different cancer cell lines. Using MTT assays, researchers found that the compound exhibited a dose-dependent decrease in viability across all tested cell lines. Notably, the A549 cells showed a marked sensitivity to treatment with IC50 values around 5 μM compared to over 50 μM for non-cancerous cells .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
